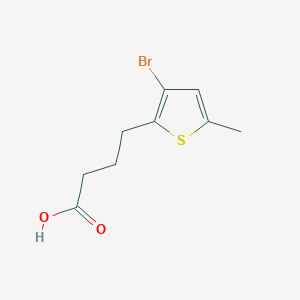
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H11BrO2S It is a derivative of butanoic acid, featuring a thiophene ring substituted with a bromine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid typically involves the bromination of 5-methylthiophene-2-carboxylic acid followed by a series of reactions to introduce the butanoic acid moiety. One common method includes:
Bromination: 5-Methylthiophene-2-carboxylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Chain Extension: The brominated product undergoes a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the desired butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-methylthiophene-2-butanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methylthiophene-2-butanoic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving thiophene derivatives, which are known for their biological activity.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers.
作用机制
The mechanism of action of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
4-(3-Bromo-5-methylthiophen-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a butanoic acid group.
5-Methylthiophene-2-carboxylic acid: Lacks the bromine atom and the extended butanoic acid chain.
3-Bromo-5-methylthiophene: Lacks the carboxylic acid functionality.
Uniqueness
4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is unique due to the combination of its brominated thiophene ring and butanoic acid moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C9H11BrO2S |
|---|---|
分子量 |
263.15 g/mol |
IUPAC 名称 |
4-(3-bromo-5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-7(10)8(13-6)3-2-4-9(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI 键 |
LFEHIXKEBIXRBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)CCCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


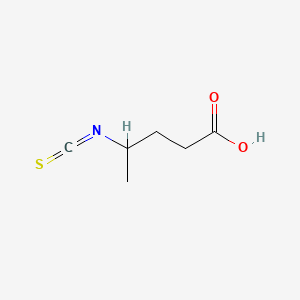

![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
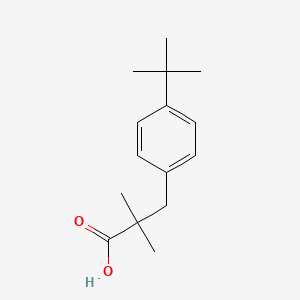

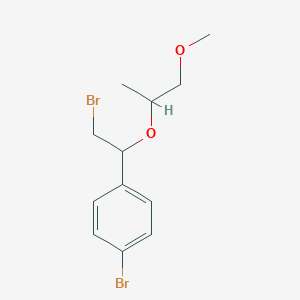
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
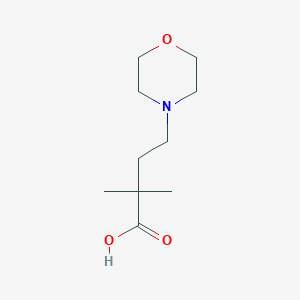
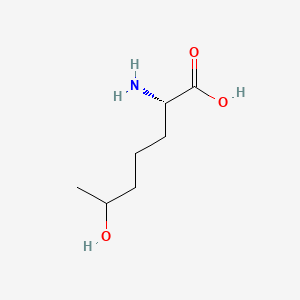
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
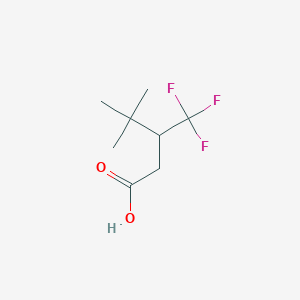
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)

